

Reactivity of the Aldehyde Group in 3-Nitroisonicotinaldehyde: An In-depth Technical Guide

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Compound of Interest

Compound Name: **3-Nitroisonicotinaldehyde**

Cat. No.: **B131329**

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Abstract

3-Nitroisonicotinaldehyde, also known as 3-nitro-4-pyridinecarboxaldehyde, is a heterocyclic aromatic aldehyde of significant interest in synthetic chemistry. Its unique electronic structure, featuring two powerful electron-withdrawing moieties—the nitro group and the pyridine ring nitrogen—renders the aldehyde functionality exceptionally reactive towards nucleophilic attack. This guide provides a comprehensive technical overview of the chemical reactivity of the aldehyde group in **3-Nitroisonicotinaldehyde**. It details the underlying electronic effects, presents key reaction classes with adapted experimental protocols, and summarizes comparative quantitative data to inform synthetic strategy and application in drug discovery and materials science.

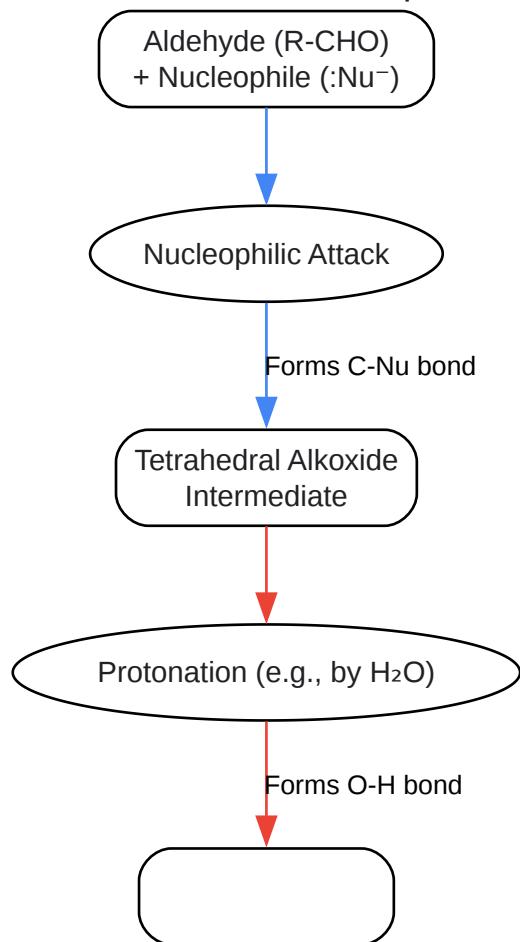
Introduction and Electronic Effects

The reactivity of an aldehyde is primarily dictated by the electrophilicity of its carbonyl carbon. In **3-Nitroisonicotinaldehyde**, this electrophilicity is profoundly amplified by the synergistic electron-withdrawing effects of both the 3-nitro group and the nitrogen atom within the pyridine ring.

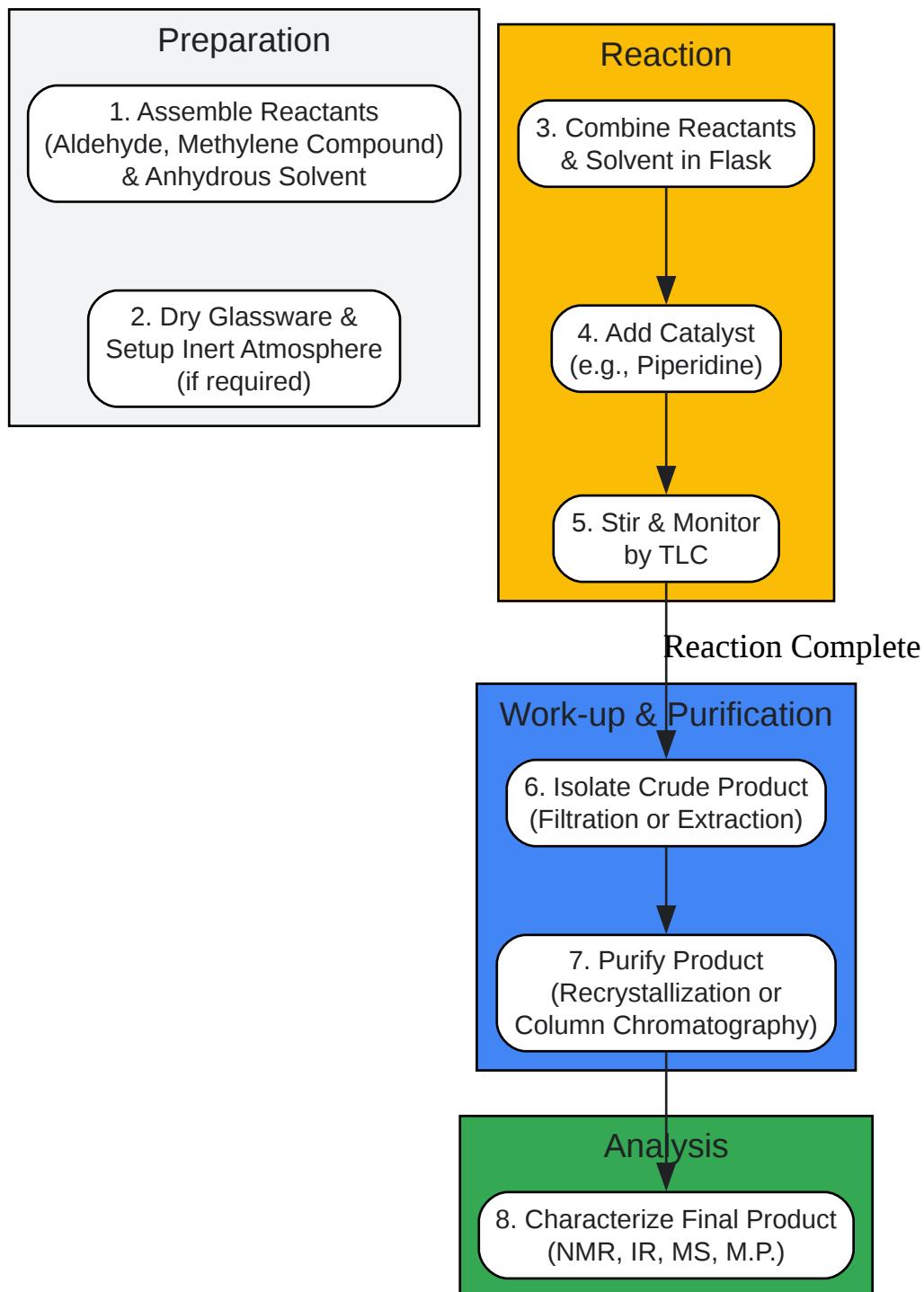
- Inductive Effect (-I): Both the nitrogen atom of the pyridine ring and the oxygen atoms of the nitro group are highly electronegative. They pull electron density away from the aromatic ring through the sigma bonds, which in turn withdraws density from the aldehyde group, increasing the partial positive charge ($\delta+$) on the carbonyl carbon.[1][2]
- Resonance Effect (-M): The nitro group strongly deactivates the ring by withdrawing pi-electron density through resonance.[3] Similarly, the pyridine nitrogen deactivates the ortho and para positions.[1] These combined effects significantly lower the electron density across the entire ring system, making the attached aldehyde group a potent electrophile.

This heightened electrophilicity makes **3-Nitroisonicotinaldehyde** more susceptible to nucleophilic addition reactions than benzaldehyde or even p-nitrobenzaldehyde.[4][5] The carbonyl carbon is an exceptionally "electron-poor" center, primed for reaction with a wide range of nucleophiles.

General Mechanism of Nucleophilic Addition



General Experimental Workflow for Condensation Reactions

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